4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline
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Overview
Description
4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is an organic compound with the molecular formula C14H19BrN2O3 It is characterized by the presence of a bromine atom, a cyclohexyl group, an ethoxy group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline typically involves multiple steps:
Bromination: The bromine atom can be introduced via bromination using bromine or a bromine-containing reagent.
Ethoxylation: The ethoxy group can be added through an ethoxylation reaction, often involving an ethylating agent like ethyl iodide.
Cyclohexylation: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Sodium ethoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.
Major Products Formed:
Reduction: 4-Amino-N-cyclohexyl-5-ethoxy-2-nitroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline would depend on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the bromine atom and other substituents could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-N-cyclohexyl-2-nitroaniline: Lacks the ethoxy group.
4-Bromo-5-ethoxy-2-nitroaniline: Lacks the cyclohexyl group.
N-Cyclohexyl-5-ethoxy-2-nitroaniline: Lacks the bromine atom.
Uniqueness: 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-2-20-14-9-12(13(17(18)19)8-11(14)15)16-10-6-4-3-5-7-10/h8-10,16H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHYMPBKOVGFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742894 |
Source
|
Record name | 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-39-4 |
Source
|
Record name | 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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